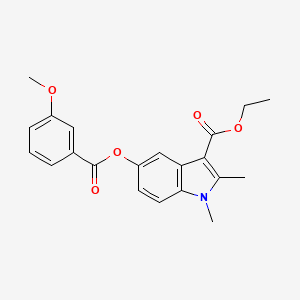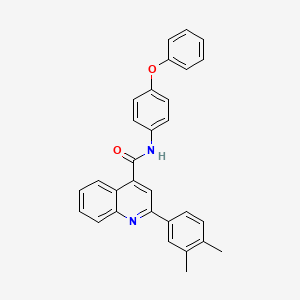
3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(Ethoxycarbonyl)-1,2-diméthylindole-5-yl 3-méthoxybenzoate est un composé organique qui combine un dérivé de l'indole avec un ester de méthoxybenzoate
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(Ethoxycarbonyl)-1,2-diméthylindole-5-yl 3-méthoxybenzoate implique généralement l'estérification de l'acide 3-méthoxybenzoïque avec un dérivé d'indole approprié. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, largement utilisée pour former des liaisons carbone-carbone . Cette réaction implique l'utilisation de catalyseurs au palladium et de réactifs au bore dans des conditions douces, ce qui la rend appropriée pour la synthèse de molécules organiques complexes.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés d'estérification à grande échelle utilisant des catalyseurs acides solides. Par exemple, les acides solides à base de zirconium et de titane se sont avérés efficaces pour catalyser l'estérification des acides benzoïques avec des alcools . Ces catalyseurs offrent l'avantage d'être réutilisables et respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(Ethoxycarbonyl)-1,2-diméthylindole-5-yl 3-méthoxybenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un acide carboxylique.
Réduction : Le groupe ester peut être réduit en un alcool.
Substitution : Des réactions de substitution aromatique électrophile peuvent se produire sur le cycle indole.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs électrophiles comme les halogènes ou les groupes nitro peuvent être introduits à l'aide de catalyseurs tels que le chlorure de fer(III).
Principaux produits
Oxydation : 3-(Ethoxycarbonyl)-1,2-diméthylindole-5-yl 3-carboxybenzoate.
Réduction : 3-(Ethoxycarbonyl)-1,2-diméthylindole-5-yl 3-méthoxybenzyle alcool.
Substitution : Divers dérivés de l'indole substitués en fonction de l'électrophile utilisé.
Applications de la recherche scientifique
Le 3-(Ethoxycarbonyl)-1,2-diméthylindole-5-yl 3-méthoxybenzoate a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules organiques plus complexes.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 3-(Ethoxycarbonyl)-1,2-diméthylindole-5-yl 3-méthoxybenzoate implique son interaction avec des cibles moléculaires spécifiques. Le cycle indole peut participer à des interactions de type π-π avec les acides aminés aromatiques des protéines, affectant potentiellement la fonction des protéines . De plus, les groupes ester et méthoxy peuvent subir respectivement une hydrolyse et une oxydation, conduisant à la formation de métabolites actifs.
Applications De Recherche Scientifique
3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate involves its interaction with specific molecular targets. The indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting protein function . Additionally, the ester and methoxy groups can undergo hydrolysis and oxidation, respectively, leading to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-méthoxybenzoïque : Un analogue plus simple avec des groupes fonctionnels similaires.
3-Méthoxybenzoate d'éthyle : Un autre dérivé d'ester ayant une réactivité similaire.
Acide indole-3-acétique : Un dérivé indolique naturel présentant une activité biologique.
Unicité
Le 3-(Ethoxycarbonyl)-1,2-diméthylindole-5-yl 3-méthoxybenzoate est unique en raison de sa combinaison d'un cycle indole et d'un ester de méthoxybenzoate. Cette caractéristique structurale lui permet de participer à un large éventail de réactions chimiques et d'interagir avec diverses cibles biologiques, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C21H21NO5 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
ethyl 5-(3-methoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-5-26-21(24)19-13(2)22(3)18-10-9-16(12-17(18)19)27-20(23)14-7-6-8-15(11-14)25-4/h6-12H,5H2,1-4H3 |
Clé InChI |
KMFCVTUTKJZVLV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663969.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11663974.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11663976.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663981.png)
![N'-[(9E)-1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide](/img/structure/B11663982.png)

![ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11663995.png)
![N'-{(1E)-[3-(allyloxy)phenyl]methylene}-2-piperidin-1-ylacetohydrazide](/img/structure/B11664001.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11664012.png)
![3-[(2,5-dimethylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664020.png)
![Ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664021.png)

![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11664041.png)
![methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B11664057.png)
